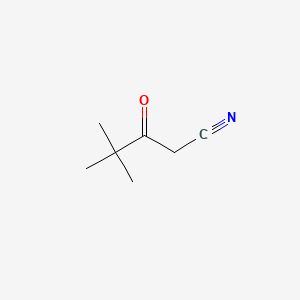

Pivaloylacetonitrile

Descripción general

Descripción

It is a white to cream crystalline powder that is insoluble in water but soluble in organic solvents such as ether, alcohol, and ketones . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry.

Métodos De Preparación

Pivaloylacetonitrile can be synthesized through several methods. One common method involves the reaction of a pivalic ester with acetonitrile in the presence of sodium-t-butyrate or potassium-t-butyrate as a base in an inert solvent like tetrahydrofuran (THF) at temperatures ranging from 40 to 150 degrees Celsius . Another method includes halogenating pinacolone to obtain a monohalopinacolone, which is then treated with an alkali metal cyanide . Industrial production methods often focus on optimizing yield and safety, using similar reaction conditions but on a larger scale.

Análisis De Reacciones Químicas

Domino Annulation with Nitrochromenes

Pivaloylacetonitrile participates in domino annulation reactions with 2-aryl-3-nitrochromenes, producing structurally diverse heterocycles:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| Triethylamine (THF, rt) | Imino-substituted dihydrofuro[2,3-c]chromenes | 78–92% | |

| Refluxing methanol/ethanol | Alkoxy-substituted chromeno[3,4-b]pyridines | 65–85% |

Notable Observations :

-

Solvent polarity and basicity critically influence product selectivity. Polar protic solvents (e.g., MeOH) favor pyridine ring formation via keto-enol tautomerism .

-

Replacement of this compound with benzoylacetonitrile under identical conditions yields furo[2,3-c]chromenes, highlighting the pivaloyl group’s role in directing reactivity .

Formation of Urea Derivatives

This compound-derived pyrazoles serve as precursors for urea-based pharmacophores:

-

Reaction : Treatment of 2a–2i with 2,2,2-trichloroethyl carbonochloridate in tetrahydrofuran (THF) generates intermediates 3a–3i .

-

Application : These intermediates are critical in synthesizing N,N′-diarylurea scaffolds with kinase inhibitory activity (e.g., p38α MAPK inhibitors) .

Structure-Activity Relationship (SAR) :

-

The t-butyl group in this compound derivatives enhances hydrophobic interactions with kinase allosteric pockets, improving binding affinity .

-

Fluorine substituents on aryl rings reduce cellular membrane permeability, lowering biological activity in some derivatives (e.g., 25k , IC₅₀ = 780 nM) .

Cyclocondensation with Nitriles

In basic media, this compound undergoes cyclocondensation with 2-fluorobenzonitriles to form indazole-containing intermediates (6a–6b ) :

-

Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Key Step : Cyclization with isoamyl nitrite and acetic anhydride .

Utility : These intermediates are leveraged in designing kinase inhibitors with modified selectivity profiles .

Aplicaciones Científicas De Investigación

Pivaloylacetonitrile has several scientific research applications:

Biology: It can be used in the synthesis of biologically active molecules for research purposes.

Medicine: It serves as a building block in the development of potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of pivaloylacetonitrile involves its reactivity as a nitrile and ketone. The nitrile group can undergo nucleophilic addition reactions, while the ketone group can participate in various condensation and substitution reactions. These properties make it a versatile intermediate in organic synthesis, allowing it to interact with different molecular targets and pathways depending on the specific application.

Comparación Con Compuestos Similares

Pivaloylacetonitrile can be compared with similar compounds such as:

Benzoylacetonitrile: Similar in structure but with a phenyl group instead of a tert-butyl group.

Acetylacetonitrile: Lacks the bulky tert-butyl group, making it less sterically hindered.

Isobutyronitrile: A simpler nitrile without the ketone functionality.

This compound is unique due to its combination of a nitrile and a ketone group along with the steric hindrance provided by the tert-butyl group, which can influence its reactivity and selectivity in chemical reactions.

Actividad Biológica

Pivaloylacetonitrile (PACN) is an organic compound that serves as an important intermediate in the synthesis of various chemical entities, including herbicides and pharmaceuticals. Its structural formula is CHN, characterized by a pivaloyl group attached to an acetonitrile moiety. The biological activity of PACN has garnered interest due to its potential applications in medicinal chemistry and agricultural sciences.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

- Antimicrobial Activity : PACN has shown potential as an antimicrobial agent, particularly against specific strains of bacteria, which can be crucial in developing new antibiotics.

- Inhibition of Enzymatic Activity : Studies indicate that PACN may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

Research Findings

Recent studies have explored the biological activity of PACN through various experimental approaches, including in vitro assays and molecular docking simulations.

In Vitro Studies

- Antimicrobial Efficacy : A study demonstrated that PACN exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be effective at concentrations ranging from 0.5% to 2% .

- Enzyme Inhibition : PACN was tested for its inhibitory effects on specific enzymes linked to cancer progression. The compound showed promising results in inhibiting the activity of certain kinases involved in tumor growth .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of PACN with various biological targets:

- Binding Affinity : PACN demonstrated favorable binding affinities with several proteins involved in metabolic pathways, suggesting its potential as a lead compound for drug development .

- Target Interaction : The docking simulations indicated that PACN interacts with key residues within the active sites of target proteins, which may elucidate its mechanism of action at the molecular level.

Case Study 1: Antimicrobial Applications

A recent investigation focused on the use of PACN as a component in novel antimicrobial formulations. The study highlighted its effectiveness when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains. This synergistic effect was particularly noted with Pseudomonas aeruginosa and Staphylococcus aureus .

Case Study 2: Cancer Research

Another study evaluated PACN's potential as an anticancer agent. It was found to inhibit cell proliferation in various cancer cell lines, including HeLa and MCF-7 cells. The IC values indicated that PACN could be a promising candidate for further development into therapeutic agents targeting cancer .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective against biofilm |

| Pseudomonas aeruginosa | 1 | Synergistic effect with antibiotics |

| Escherichia coli | 2 | Moderate activity |

Table 2: Enzyme Inhibition Potency of this compound

| Enzyme | IC (µM) | Remarks |

|---|---|---|

| c-MET | 0.9 | Potent inhibition |

| Cyclooxygenase-2 (COX-2) | 1.5 | Significant activity observed |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of pivaloylacetonitrile to improve yield and purity?

- Methodological Answer : To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading (e.g., using pivaloyl chloride as a precursor). Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using H NMR. Purify the final product via recrystallization (e.g., using ethanol) and validate purity via melting point analysis (69–72°C, consistent with literature) . Report all modifications to established protocols in detail to ensure reproducibility .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use H/C NMR to confirm the nitrile ( ppm) and pivaloyl ( ppm for tert-butyl) functional groups. IR spectroscopy can validate the C≡N stretch (). Pair these with GC-MS to assess purity and HPLC to detect trace impurities. Cross-reference spectral data with literature values for known derivatives . For novel analogs, provide full spectroscopic datasets in supplementary materials .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Expose the compound to controlled humidity (20–80%), temperature (4°C to 40°C), and light conditions over 1–6 months. Monitor degradation via HPLC-UV at regular intervals, quantifying breakdown products like pivalic acid. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Report deviations from ICH guidelines and validate methods with spiked recovery experiments .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of this compound in nucleophilic additions?

- Methodological Answer : Conduct comparative studies under inert (N) vs. ambient conditions to isolate oxygen/moisture effects. Use kinetic isotope effects (KIEs) or DFT calculations to probe transition states. Replicate conflicting studies with standardized reagents and validate results via H NMR kinetics. Discuss discrepancies in the context of solvent polarity (e.g., DMSO vs. THF) and competing reaction pathways .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in this compound-mediated reactions?

- Methodological Answer : Introduce radical traps (e.g., TEMPO) or initiators (AIBN) to perturb reaction outcomes. Use EPR spectroscopy to detect radical intermediates. Compare Hammett plots for substituent effects on reaction rates—nonlinear plots suggest radical mechanisms. Pair with computational studies (e.g., Fukui indices) to map electron density changes .

Q. What statistical approaches are appropriate for analyzing multivariate data in this compound crystallization studies?

- Methodological Answer : Apply factorial design (e.g., 2 designs) to test solvent composition, cooling rates, and seeding effects. Use ANOVA to identify significant variables and response surface methodology (RSM) to optimize crystal size/polymorph distribution. Validate models with holdout samples and report confidence intervals .

Q. How should researchers address inconsistencies in the literature regarding this compound’s compatibility with Grignard reagents?

- Methodological Answer : Replicate prior protocols using identical reagent grades and stoichiometries. Characterize side products via HRMS and F NMR (if fluorinated reagents are used). Perform calorimetry to detect exothermic side reactions. Publish negative results and propose revised mechanisms (e.g., steric hindrance from the tert-butyl group) .

Q. Methodological Frameworks

Q. How can the PICOT framework be adapted to structure research questions on this compound’s applications?

- Methodological Answer : Define:

- P (Population): Reaction system (e.g., organocatalysis).

- I (Intervention): Use of this compound as a nitrile source.

- C (Comparison): Alternative nitriles (e.g., acetonitrile).

- O (Outcome): Yield, enantioselectivity, or reaction rate.

- T (Time): Reaction duration or kinetic profile.

Use this framework to guide database searches (e.g., SciFinder) and meta-analyses .

Q. What steps ensure rigorous validation of novel this compound derivatives?

- Methodological Answer : (1) Confirm structure via X-ray crystallography. (2) Assess purity via elemental analysis (≤0.4% deviation). (3) Replicate synthesis in triplicate with independent researchers. (4) Compare physicochemical properties (e.g., logP) with computational predictions. (5) Publish full spectral data and crystallographic CIF files .

Q. How can researchers systematically review conflicting data on this compound’s environmental toxicity?

- Methodological Answer :

Conduct a PRISMA-guided review, screening studies for methodological rigor (e.g., OECD-compliant assays). Use funnel plots to assess publication bias. Perform meta-regression to reconcile differences in test organisms (e.g., Daphnia vs. algae) or exposure durations. Highlight gaps for future ecotoxicology studies .

Propiedades

IUPAC Name |

4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(2,3)6(9)4-5-8/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXZMACXOMZKYHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6069375 | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59997-51-2 | |

| Record name | Pivaloylacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59997-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pivaloylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059997512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanenitrile, 4,4-dimethyl-3-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethyl-3-oxovaleronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pivaloylacetonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF9VR4X5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.